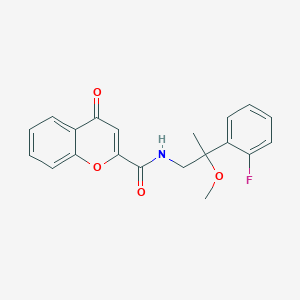

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide is systematically named according to IUPAC guidelines, emphasizing its core chromene structure, substituents, and functional groups. The chromene backbone, a bicyclic system comprising a benzene ring fused to a pyran-4-one ring, serves as the parent structure. The substituents include a 2-(2-fluorophenyl)-2-methoxypropyl group attached to the nitrogen of the carboxamide moiety at position 2 of the chromene ring.

The IUPAC name reflects the substituents’ positions and priorities:

- 4-oxo-4H-chromene-2-carboxamide : Indicates the chromene core with a ketone (4-oxo) and a carboxamide group at position 2.

- N-(2-(2-fluorophenyl)-2-methoxypropyl) : Describes the substituent on the nitrogen, specifying the 2-fluorophenyl and methoxy groups on the propyl chain.

This naming adheres to IUPAC rules for substituents’ locants and functional group precedence.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₉H₁₅FNO₄ , derived from:

- Chromene core : C₉H₅O₂ (including the 4-oxo group).

- Carboxamide group : CONH– (C₁N).

- Substituent : C₉H₉FO (2-(2-fluorophenyl)-2-methoxypropyl).

| Component | Formula | Contribution |

|---|---|---|

| Chromene core | C₉H₅O₂ | 9 C, 5 H, 2 O |

| Carboxamide group | CONH | 1 C, 1 N |

| Substituent | C₉H₉FO | 9 C, 9 H, 1 F, 1 O |

Total molecular weight :

$$ (19 \times 12) + (15 \times 1) + (19 \times 1) + (16 \times 4) + (14 \times 1) = 340 \, \text{g/mol} $$

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy provides critical insights into the compound’s structural features:

¹H NMR

- Chromene ring : Aromatic protons exhibit coupling patterns indicative of substitution. For example, protons at positions 5, 6, 7, and 8 of the chromene ring resonate between δ 6.8–8.0 ppm, with splitting due to adjacent protons.

- Carboxamide NH : A broad singlet near δ 8.5–9.0 ppm, characteristic of an amide proton.

- 2-(2-fluorophenyl)-2-methoxypropyl group :

¹³C NMR

- Chromene carbonyl (C=O) : A peak at δ 170–175 ppm.

- Carboxamide carbonyl (CONH) : A peak at δ 165–168 ppm.

- 2-fluorophenyl carbons : Distinct shifts for fluorine-substituted carbons, with δ values influenced by electronegativity.

¹⁹F NMR

A single peak at δ –110 to –115 ppm confirms the presence of the fluorine atom in the 2-fluorophenyl group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals key fragmentation pathways:

| Fragment | m/z | Description |

|---|---|---|

| Molecular ion | 340 | [M]⁺ (C₁₉H₁₅FNO₄) |

| Loss of substituent | 199 | [C₉H₅O₂CONH]⁺ (chromene-carboxamide core) |

| Cleavage of amide bond | 253 | [C₉H₉FNO₃]⁺ (2-(2-fluorophenyl)-2-methoxypropyl carboxamide) |

| Fluorophenyl loss | 270 | [C₁₃H₁₄NO₃]⁺ (chromene + methoxypropyl) |

X-ray Crystallographic Data Interpretation

X-ray crystallography elucidates the compound’s solid-state conformation and intermolecular interactions:

Molecular Conformation

- Chromene ring : Planar geometry due to conjugation between the pyran-4-one and benzene rings.

- Carboxamide group : Anti conformation about the C–N bond, minimizing steric hindrance.

- Substituent orientation : The 2-(2-fluorophenyl)-2-methoxypropyl group adopts a staggered conformation to optimize van der Waals interactions.

Hydrogen Bonding and Crystal Packing

- Intramolecular H-bond : The amide NH donates to the chromene carbonyl oxygen, forming an S(6) ring.

- Intermolecular interactions :

Key Bond Lengths

| Bond | Length (Å) | Comparison |

|---|---|---|

| C=O (chromene) | 1.20–1.25 | Typical for conjugated carbonyls |

| C–N (amide) | 1.35–1.40 | Consistent with sp² hybridization |

| C–F (fluorophenyl) | 1.38–1.42 | Standard for aromatic C–F bonds |

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-20(25-2,14-8-4-5-9-15(14)21)12-22-19(24)18-11-16(23)13-7-3-6-10-17(13)26-18/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHMQGVFAGNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide, a synthetic derivative of chromene, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid derivatives with appropriate amines under controlled conditions. The presence of a methoxy group and a fluorophenyl moiety enhances the compound's lipophilicity and biological activity.

2.1 Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit varying degrees of antimicrobial activity. For example:

- Inhibition Against MRSA : The compound showed mild inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone (IZ) value ranging from 20.6 to 21.3 mm and a minimum inhibitory concentration (MIC) of 1.95–3.9 µg/mL .

- Activity Against Tuberculosis : Some derivatives demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential for further exploration in treating resistant strains .

2.2 Cytotoxicity Studies

Cytotoxicity assessments were performed using various cancer cell lines:

- Cell Lines Tested : Human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and adenocarcinoma human alveolar basal epithelial cell (A-549).

- IC50 Values : Compounds derived from this class showed promising IC50 values against HCT-116 (1.08–1.48 µg/mL), indicating significant growth inhibition compared to standard chemotherapy agents like doxorubicin .

The biological activity of this compound is primarily attributed to its interaction with key cellular targets:

- EGFR Inhibition : The compound interacts with the epidermal growth factor receptor (EGFR), inhibiting its activity, which is crucial in tumor progression and response to antitumor drugs.

- Signal Transduction Pathways : By inhibiting EGFR, the compound affects multiple downstream signaling pathways that regulate cell proliferation and survival, thereby enhancing sensitivity to other anticancer therapies.

4. Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

-

Anticancer Efficacy : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as an anticancer agent .

Cell Line IC50 Value (µg/mL) HCT-116 1.08 - 1.48 HepG-2 Not specified MCF-7 Significant A-549 Not specified - Antimicrobial Properties : Another investigation revealed that derivatives exhibited stronger antimicrobial properties against Gram-negative bacteria compared to Gram-positive strains, indicating a selective mechanism of action .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities including antimicrobial effects and significant cytotoxicity against various cancer cell lines. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key points of analysis include:

Structural Differences

- Core Scaffold : The target compound’s chromene core contrasts sharply with the phenethylamine backbone of NBOMe/NBOH derivatives (). Chromenes are planar, aromatic systems, whereas phenethylamines adopt flexible conformations critical for receptor binding.

- Substituent Positioning : The 2-fluorophenyl group in the target compound is attached via a methoxypropyl chain, whereas in NBOMe derivatives (e.g., 25C-NBF), it is part of a benzylamine side chain .

Functional Group Impact

- Fluorine Effects : Fluorine introduction often improves metabolic stability and binding affinity by reducing cytochrome P450-mediated oxidation and enhancing van der Waals interactions. This is exemplified in 25C-NBF HCl, where the 2-fluorophenyl group may contribute to prolonged receptor engagement .

- Methoxy Groups : The methoxypropyl chain in the target compound could increase solubility compared to NBOMe derivatives’ methoxy-substituted aromatic rings, which prioritize lipophilicity for blood-brain barrier penetration .

Hypothetical Pharmacological Implications

- Target Selectivity : Chromene derivatives frequently target kinases or inflammatory pathways, whereas NBOMe compounds () act as serotonin receptor agonists. The fluorophenyl group’s role likely diverges between these contexts.

Data Table: Structural and Hypothetical Property Comparison

*Estimated values based on structural analogs.

Research Findings and Limitations

- Fluorine Substitution : Fluorine’s electron-withdrawing effects may stabilize the target compound’s carboxamide group, analogous to its role in improving phenethylamine stability .

- Crystallography : Techniques like SHELX () could resolve the target compound’s conformation, aiding structure-activity relationship (SAR) studies.

- Limitations : Direct pharmacological or pharmacokinetic data are unavailable in the provided evidence. Comparisons remain speculative, emphasizing the need for experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with the condensation of a chromene-carboxylic acid derivative with an amine-containing intermediate. For example, similar compounds (e.g., ) utilize coupling reagents like EDCI/HOBt under inert atmospheres. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity. Yield improvements are achieved through recrystallization or column chromatography .

Q. How can the molecular structure of this compound be validated post-synthesis?

- Methodology : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to verify substituent integration and coupling patterns (e.g., fluorophenyl and methoxy protons) .

- X-ray Crystallography : Single-crystal analysis using SHELX software ( ) resolves stereochemistry and confirms bond angles/distances.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Initial screening includes:

- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorogenic substrates ().

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of the fluorophenyl and methoxy substituents?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or COX-2). Compare docking scores of analogs with varying substituents ( ).

- QSAR Analysis : Develop regression models correlating substituent electronic parameters (Hammett constants) with activity data .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) to identify critical interactions .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

- Methodology :

- Solubility Profiling : Test in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) using UV-Vis spectroscopy. Calculate molarity via mass calculators ( ).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability or inter-lab discrepancies .

Q. How can the mechanism of action be investigated at the molecular level?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target receptors .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cytotoxicity assays?

- Methodology :

- Non-linear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Replicate Design : Use triplicate biological replicates with technical duplicates to reduce variability .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters (catalyst concentration, temperature) via response surface methodology (RSM).

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions ().

- Byproduct Analysis : Characterize impurities via LC-MS and adjust protecting groups or reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.